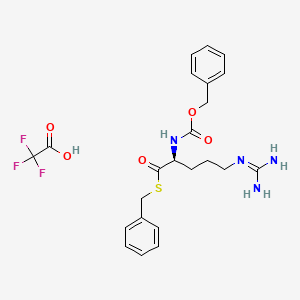
Z-Arg-SBzl (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Arg-SBzl (TFA): It is specifically a substrate for both bovine and activated human protein C . This compound is utilized in various scientific studies due to its ability to interact with specific enzymes and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The final product is obtained by treating the intermediate with trifluoroacetic acid to remove protecting groups and yield the trifluoroacetate salt .
Industrial Production Methods: : Industrial production methods for Z-Arg-SBzl (TFA) are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : Z-Arg-SBzl (TFA) primarily undergoes enzymatic reactions due to its role as a substrate. It can participate in hydrolysis reactions catalyzed by protein C, leading to the cleavage of the S-benzyl group .
Common Reagents and Conditions: : The common reagents used in the synthesis and reactions of Z-Arg-SBzl (TFA) include trifluoroacetic acid, protecting groups like Boc (tert-butyloxycarbonyl), and various solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products: : The major product formed from the enzymatic reaction of Z-Arg-SBzl (TFA) with protein C is the cleaved peptide, which can be further analyzed for various biochemical properties .
Aplicaciones Científicas De Investigación
Z-Arg-SBzl (TFA) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Z-Arg-SBzl (TFA) involves its interaction with the active site of protein C. The enzyme catalyzes the hydrolysis of the S-benzyl group, leading to the cleavage of the peptide bond. This reaction is crucial for studying the enzymatic activity and specificity of protein C .
Comparación Con Compuestos Similares
Similar Compounds
Z-Arginine-p-nitroanilide: Another substrate for protein C, used in similar biochemical assays.
Z-Arginine-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate for serine proteases.
Uniqueness: : Z-Arg-SBzl (TFA) is unique due to its specific interaction with protein C and its ability to provide high-resolution data in enzymatic assays. Its trifluoroacetate form enhances its solubility and stability, making it a preferred choice in various biochemical studies .
Propiedades
Fórmula molecular |
C23H27F3N4O5S |
|---|---|
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |
Clave InChI |
SBWQPYCOPNERTK-FERBBOLQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)

